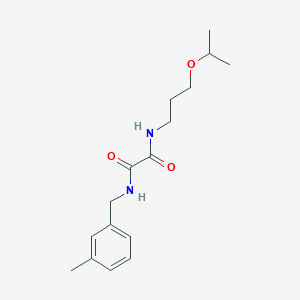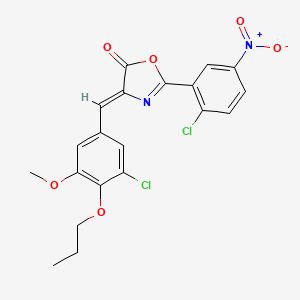
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is primarily expressed in sensory neurons. TRPV1 has been implicated in a wide range of physiological and pathological processes, including pain sensation, inflammation, and cancer development. BCTC has been shown to block the activity of TRPV1, making it a potential tool for investigating the role of this channel in various biological processes.
Mechanism of Action
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide acts as a selective antagonist of TRPV1 by binding to the channel and blocking its activity. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger various downstream signaling pathways. By blocking the activity of TRPV1, this compound can inhibit these downstream signaling pathways and prevent the physiological effects of TRPV1 activation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, primarily related to its ability to block the activity of TRPV1. This compound has been shown to inhibit pain sensation in animal models of acute and chronic pain. This compound has also been shown to inhibit inflammation in various animal models of inflammatory diseases. In addition, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide in lab experiments is its selectivity for TRPV1. This compound has been shown to have minimal off-target effects, making it a reliable tool for investigating the role of TRPV1 in various biological processes. However, one of the limitations of using this compound is its relatively low potency compared to other TRPV1 antagonists. This can make it more difficult to achieve complete blockade of TRPV1 activity in some experimental settings.
Future Directions
There are many potential future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of TRPV1 in various neurological and psychiatric disorders, including anxiety and depression. Finally, there is potential for the development of novel drug delivery systems for this compound and other TRPV1 antagonists, which could enhance their efficacy and reduce side effects.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has been widely used in scientific research to investigate the role of TRPV1 in various biological processes. For example, this compound has been used to study the role of TRPV1 in pain sensation, inflammation, and cancer development. This compound has also been used to investigate the potential therapeutic applications of TRPV1 antagonists in various diseases, including chronic pain and cancer.
properties
IUPAC Name |
N-(2-butyltetrazol-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-2-3-8-19-17-14(16-18-19)15-13(20)12-9-10-6-4-5-7-11(10)21-12/h4-7,9H,2-3,8H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMODSBZKKAHWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4757108.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4757114.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)


![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4757140.png)
![6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4757150.png)
![4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4757157.png)
![1-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757165.png)
![5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4757178.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4757187.png)


![N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4757211.png)